molecular formula C26H26ClN5O4S B4342768 ETHYL 4-{4-[2-(4-CHLOROANILINO)-2-OXOETHYL]-3-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE

ETHYL 4-{4-[2-(4-CHLOROANILINO)-2-OXOETHYL]-3-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE

Cat. No.: B4342768
M. Wt: 540.0 g/mol
InChI Key: YRQIPUFOARYJBN-UHFFFAOYSA-N
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Description

Ethyl 4-{4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxo-2-thioxo-1-imidazolidinyl}benzoate is a complex organic compound that features a variety of functional groups, including a pyrazole ring, a thioxo group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{4-[2-(4-CHLOROANILINO)-2-OXOETHYL]-3-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE typically involves multiple steps. One common method includes the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often involve the use of catalysts such as ammonium acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxo-2-thioxo-1-imidazolidinyl}benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

Ethyl 4-{4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxo-2-thioxo-1-imidazolidinyl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism by which ETHYL 4-{4-[2-(4-CHLOROANILINO)-2-OXOETHYL]-3-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE exerts its effects involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to its ability to inhibit key enzymes in the parasite’s metabolic pathways .

Properties

IUPAC Name

ethyl 4-[4-[2-(4-chloroanilino)-2-oxoethyl]-3-[(1,5-dimethylpyrazol-4-yl)methyl]-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN5O4S/c1-4-36-25(35)17-5-11-21(12-6-17)32-24(34)22(13-23(33)29-20-9-7-19(27)8-10-20)31(26(32)37)15-18-14-28-30(3)16(18)2/h5-12,14,22H,4,13,15H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQIPUFOARYJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3=C(N(N=C3)C)C)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-{4-[2-(4-CHLOROANILINO)-2-OXOETHYL]-3-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-{4-[2-(4-CHLOROANILINO)-2-OXOETHYL]-3-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-{4-[2-(4-CHLOROANILINO)-2-OXOETHYL]-3-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE
Reactant of Route 4
Reactant of Route 4
ETHYL 4-{4-[2-(4-CHLOROANILINO)-2-OXOETHYL]-3-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-{4-[2-(4-CHLOROANILINO)-2-OXOETHYL]-3-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE
Reactant of Route 6
ETHYL 4-{4-[2-(4-CHLOROANILINO)-2-OXOETHYL]-3-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-OXO-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE

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